molecular formula C22H30N2O B1678456 Pirmenol CAS No. 68252-19-7

Pirmenol

Cat. No.: B1678456
CAS No.: 68252-19-7
M. Wt: 338.5 g/mol
InChI Key: APUDBKTWDCXQJA-QIDMFYOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pirmenol is an antiarrhythmic agent that primarily targets the fast sodium (Na+) channels, slow calcium (Ca2+) channels, and potassium (K+) channels in cardiac cells . These ion channels play a crucial role in the generation and propagation of action potentials in cardiac cells, which are essential for the rhythmic contraction of the heart.

Mode of Action

This compound interacts with its targets by blocking these ion channels, thereby altering the flow of ions across the cell membrane . This drug depresses the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner . It causes a marked prolongation of the action potential duration at low concentrations and shortens it at high concentrations . The blocking of these channels by this compound is use-dependent, meaning the block becomes more pronounced with increased frequency of use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the sodium, calcium, and potassium channels, this compound alters the action potential of cardiac cells . This results in changes to the electrical activity of the heart, which can help to correct abnormal heart rhythms.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both young and elderly subjects . Subjects were given this compound HCl 100 mg every 12 hours for a total of 14 doses. The study found that the steady-state clearance and excretion of this compound were similar in both young and elderly subjects . This suggests that the dosage of this compound is unlikely to differ between young and elderly subjects based on pharmacokinetic considerations .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations to the electrical activity of cardiac cells. By blocking sodium, calcium, and potassium channels, this compound changes the action potential of these cells . This can result in a normalization of heart rhythm in individuals with certain types of cardiac arrhythmias.

Biochemical Analysis

Biochemical Properties

Pirmenol depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels . It has a sevenfold lower affinity for glandular-type muscarinic receptors (M3) than for cardiac-type muscarinic receptors (M2) . This indicates that this compound plays a significant role in biochemical reactions, particularly those involving ion channels.

Cellular Effects

This compound has been shown to have a profound impact on cellular processes. It is effective in suppressing premature ventricular contractions in human studies . It also exhibits unique electrocardiographic features, distinguishing it from other antiarrhythmic drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It depresses the fast Na+ channel, as well as the slow Ca2+ and K+ channels . This suggests that this compound may inhibit or activate certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain its efficacy over time. Despite an elimination half-life of 6.3±1.7h, the efficacy of this compound was maintained with a twice-daily regimen . A slight decrease in PVC suppression was observed towards the end of the administration interval .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A progressive increase in dose to a maximum of 200 mg twice daily suppressed PVC in a majority of patients . In some cases, the suppression was inadequate despite therapeutic plasma concentrations .

Metabolic Pathways

The metabolic fate of this compound and its sex-related biotransformation have been studied in rats . The major metabolic pathway of this compound in rats is hydroxylation of the aromatic ring and subsequent catechol O-methylation and/or glucuronidation .

Transport and Distribution

This compound is widely distributed in tissues, resulting in a systemic circulation that exhibits a biphasic profile showing an initial distribution phase followed by a slower . This suggests that this compound interacts with various transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirmenol hydrochloride is a pyridinemethanol derivative. The synthesis involves the reaction of pyridine with various reagents to form the desired compound. The specific synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pirmenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pirmenol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Pirmenol: this compound is unique due to its minimal effect on the PR and QRS intervals, which distinguishes it from other Class IA drugs. Additionally, its electrophysiological properties and side effect profile are atypical for a Class IB agent, making it a unique antiarrhythmic drug that merits further study .

Properties

IUPAC Name

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDBKTWDCXQJA-QIDMFYOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043839
Record name Pirmenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68252-19-7, 129885-18-3, 129885-19-4
Record name Pirmenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Pirmenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Pirmenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirmenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmenol
Reactant of Route 2
Pirmenol
Reactant of Route 3
Reactant of Route 3
Pirmenol
Reactant of Route 4
Reactant of Route 4
Pirmenol
Reactant of Route 5
Reactant of Route 5
Pirmenol
Reactant of Route 6
Reactant of Route 6
Pirmenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.